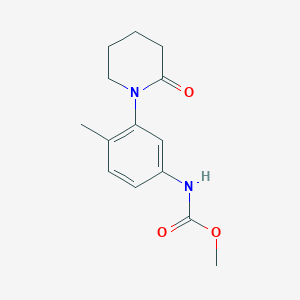

Methyl (4-methyl-3-(2-oxopiperidin-1-yl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, piperidine derivatives, which are key components in the structure of the requested compound, play a significant role in the pharmaceutical industry . The synthesis of these derivatives often involves intra- and intermolecular reactions .Scientific Research Applications

Biological Monitoring and Environmental Impact

- A study on phenmedipham, chemically related to Methyl (4-methyl-3-(2-oxopiperidin-1-yl)phenyl)carbamate, discusses its metabolism and detection in the urine of workers exposed to this herbicide. It highlights the importance of monitoring exposure to such chemicals in occupational settings (Schettgen, Weiss, & Angerer, 2001).

Antitumor Activity

- Research on carbamate analogues of amsacrine, which may share structural similarities with Methyl (4-methyl-3-(2-oxopiperidin-1-yl)phenyl)carbamate, reveals their cytotoxicity towards non-cycling cells and interaction with topoisomerase IIα and IIβ, suggesting potential in cancer therapy (Turnbull et al., 1999).

Green Chemistry Approaches

- A study on the synthesis of Methyl N-phenyl carbamate from aniline using methyl formate emphasizes the significance of green chemistry methods. This research could inform environmentally friendly approaches to producing similar compounds (Yalfani et al., 2015).

Mechanisms of Toxicity and Protection

- An investigation into 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis in cellular models of Parkinson's Disease explores the mechanisms of toxicity and potential protective strategies. This research could shed light on the cellular effects of structurally related compounds (Kalivendi et al., 2003).

Synthesis and Chemical Transformations

- The synthesis of methyl [4-(oxoacetyl)phenyl]carbamate and its transformations into various bioactive molecules demonstrate the versatility and potential of Methyl (4-methyl-3-(2-oxopiperidin-1-yl)phenyl)carbamate in drug development and chemical synthesis (Velikorodov & Shustova, 2017).

properties

IUPAC Name |

methyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-10-6-7-11(15-14(18)19-2)9-12(10)16-8-4-3-5-13(16)17/h6-7,9H,3-5,8H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAUYCJMMDOXFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC)N2CCCCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2614778.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2614782.png)

![5-Fluoro-6-methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2614790.png)

![7-(2,3-dimethoxyphenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2614791.png)

![N-(3-fluoro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2614793.png)

![2-[3-(Trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B2614796.png)

![Diethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxymalonate](/img/structure/B2614797.png)

![4-(1H-pyrrol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2614799.png)